![molecular formula C5H12Cl2N2O2S B1370123 4-Methylpiperazine-1-sulfonyl chloride hydrochloride CAS No. 33581-96-3](/img/structure/B1370123.png)
4-Methylpiperazine-1-sulfonyl chloride hydrochloride
Overview
Description
4-Methylpiperazine-1-sulfonyl chloride hydrochloride (4-MPSC) is a chemical compound that is used in the synthesis of various organic compounds. It is a white, crystalline solid with a molecular weight of 185.6 g/mol and a melting point of about 130°C. 4-MPSC is also known as N-Methylpiperazine-1-sulfonyl chloride hydrochloride and is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
4-Methylpiperazine-1-sulfonyl chloride hydrochloride: , also known as 4-Methyl-1-piperazinesulfonyl Chloride Hydrochloride, is a chemical compound with a variety of applications in scientific research. Below are detailed sections focusing on unique applications of this compound:
Synthesis of Pharmaceutical Compounds
This compound is utilized in the synthesis of various pharmaceutical compounds. For example, it can be used to create tert-butyl 2-(N-ethyl-4-methylpiperzaine-1-carboxamido)ethylcarbamate and 4b,8,8-trimethyl-9,10-dioxo-4b,5,6,7,8,8a,9,10-octahydrophenanthren-2-yl 4-methyl-piperazine-1-carboxylate .
Research & Development
It is designated for R&D use only and not advised for medicinal, household or other uses . This highlights its role in experimental and developmental phases within research laboratories.
Material Science
Scientists in material science may use this compound due to its reactivity with other chemical entities, which can lead to the development of new materials with desired properties .
Chemical Synthesis
In chemical synthesis, this compound serves as a reagent or intermediate that can lead to a wide range of chemical reactions and products .
Chromatography
Its properties may make it suitable for use in chromatography techniques, aiding in the separation and analysis of mixtures by acting as a stationary phase or a derivatization agent .
Analytical Applications
In analytical chemistry, it could be used for method development or as a standard in quantitative analysis due to its defined and consistent properties .
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various organic compounds , which suggests that its targets could be diverse depending on the specific reactions it’s involved in.
Mode of Action
The mode of action of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are reactive compounds that can participate in various chemical reactions, including nucleophilic substitution reactions . In these reactions, the chloride ion is typically displaced by a nucleophile, leading to the formation of a new bond .
Pharmacokinetics
It’s worth noting that the compound’s solubility could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride’s action are likely to be diverse, given its reactivity and its use in the synthesis of various organic compounds . The specific effects would depend on the particular reactions it’s involved in and the context of its use.
Action Environment
The action, efficacy, and stability of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride can be influenced by various environmental factors. For instance, the compound’s reactivity could be affected by factors such as temperature, pH, and the presence of other reactive species . Additionally, safety precautions should be taken when handling this compound due to its potential hazards .
properties
IUPAC Name |
4-methylpiperazine-1-sulfonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2O2S.ClH/c1-7-2-4-8(5-3-7)11(6,9)10;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGQXEFMLQQXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596363 | |
Record name | 4-Methylpiperazine-1-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpiperazine-1-sulfonyl chloride hydrochloride | |
CAS RN |
33581-96-3 | |
Record name | 1-Piperazinesulfonyl chloride, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33581-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpiperazine-1-sulfonyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-1-piperazinesulfonylchloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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